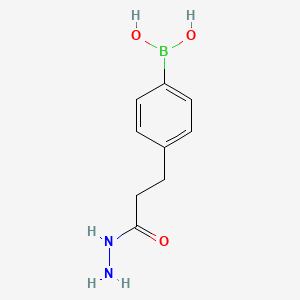

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMVRIUROYAQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656875 | |

| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-83-2 | |

| Record name | 4-Boronobenzenepropanoic acid 1-hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid: A Bifunctional Molecular Scaffold for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid represents a compelling, yet underexplored, bifunctional chemical entity with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and, most importantly, the strategic rationale for its application in modern therapeutic design. By dissecting the unique reactivity of its two key functional moieties—the phenylboronic acid and the terminal hydrazide—we explore its utility as a versatile scaffold for creating targeted therapeutics, bioconjugates, and advanced drug delivery systems. This document details the underlying chemical principles, proposes synthetic strategies, and outlines validated experimental protocols to empower researchers in harnessing the capabilities of this and structurally related molecules.

Introduction: The Strategic Value of Bifunctional Scaffolds

The pursuit of therapeutic agents with high specificity and efficacy is a central goal in drug discovery. Bifunctional molecules, which possess two distinct reactive groups, offer a powerful platform for achieving this. They can serve as molecular bridges, linking a targeting moiety to a therapeutic payload, or engage with biological targets in a cooperative, multi-point fashion.

This compound is a prime exemplar of such a scaffold. It integrates two of modern medicinal chemistry's most versatile functional groups onto a stable phenyl core:

-

The Boronic Acid Moiety: Renowned for its ability to form reversible covalent bonds with diols, the boronic acid group is a key pharmacophore in approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2] Its capacity to interact with sugars, glycoproteins, and specific enzyme active sites makes it invaluable for targeted inhibition and molecular recognition.[2][3]

-

The Hydrazide Moiety: A highly versatile nucleophile, the hydrazide group is a cornerstone of bioconjugation chemistry.[4][5] It reacts selectively with aldehydes and ketones to form hydrazone linkages, a reaction widely employed for attaching drugs to antibodies, labeling biomolecules, and developing drug delivery systems.[5][6][7]

This guide will illuminate the structure and synthetic logic of this molecule and provide the technical foundation for its strategic deployment in research and development.

Molecular Structure and Physicochemical Properties

The formal structure of this compound combines a phenylboronic acid core with a 3-(hydrazinocarbonyl)propyl side chain at the para position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 957034-83-2 | |

| Molecular Formula | C₉H₁₃BN₂O₃ | [8] |

| Molecular Weight | 208.02 g/mol | Calculated |

| Appearance | White to off-white powder | Assumed |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Assumed |

Note: The molecular formula C₉H₁₃BN₂O₂ and weight of ~179.03 g/mol cited in one source appear to be incorrect based on the IUPAC name.[8] The correct formula corresponding to the name is C₉H₁₃BN₂O₃.

Synthetic Strategy and Methodologies

The synthesis of this bifunctional molecule is not widely reported, necessitating a logical, multi-step approach based on established organic chemistry principles. A robust synthetic pathway would logically start from a commercially available, para-substituted phenylboronic acid derivative.

Proposed Synthetic Pathway:

Caption: Proposed high-level synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis via Ester Hydrazinolysis

This protocol outlines the conversion of a suitable carboxylic acid precursor to the final hydrazide product. The standard and most reliable method involves a two-step process: esterification followed by hydrazinolysis.[9][10][11] Direct conversion from the acid is often inefficient.[10]

Step 1: Esterification of the Carboxylic Acid Precursor

-

Objective: To convert the carboxylic acid group into an ester (e.g., methyl or ethyl ester) to facilitate the subsequent reaction with hydrazine.

-

Procedure:

-

Dissolve the starting carboxylic acid (e.g., 4-(2-carboxyethyl)phenylboronic acid) in an excess of anhydrous methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride, added dropwise at 0°C).

-

Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.

-

Step 2: Hydrazinolysis of the Ester

-

Objective: To convert the ester into the final hydrazide product.

-

Procedure:

-

Dissolve the purified ester from Step 1 in a suitable alcohol solvent (e.g., ethanol).

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reflux the mixture for 6-24 hours, monitoring by TLC until the starting ester is consumed.[11]

-

Cool the reaction mixture. The product hydrazide may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

-

Self-Validation and Quality Control:

-

Structural Confirmation: The structure of the final product must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FTIR Spectroscopy: To identify key functional groups, particularly the B-O stretch of the boronic acid and the C=O and N-H stretches of the hydrazide.

-

-

Purity Analysis: Purity should be assessed by HPLC, with a target of >95% for use in biological assays.

Applications in Drug Development and Research

The dual-functionality of this molecule opens up a wide array of strategic applications.

Boronic Acid Moiety: A Targeted Warhead

The boron atom in boronic acids is electron-deficient, making it a mild Lewis acid capable of forming reversible covalent bonds.[3] This unique reactivity is the cornerstone of its therapeutic potential.

Mechanism of Action as a Proteasome Inhibitor:

The most prominent example of a boronic acid drug is Bortezomib, a proteasome inhibitor used to treat multiple myeloma.[1][12][13] The proteasome is a cellular complex that degrades unwanted proteins.[1][13] Cancer cells, particularly myeloma cells, are highly sensitive to proteasome inhibition.

-

Targeting the Active Site: The boron atom in Bortezomib directly attacks the hydroxyl group of a key threonine residue in the catalytic site of the 26S proteasome.[1][13]

-

Reversible Covalent Inhibition: This interaction forms a stable but reversible tetrahedral boronate complex, effectively blocking the proteasome's function.

-

Induction of Apoptosis: The inhibition of protein degradation leads to an accumulation of pro-apoptotic factors and the disruption of critical cell signaling pathways (like NF-κB), ultimately triggering programmed cell death (apoptosis) in cancer cells.[14][15][16]

Caption: Simplified workflow of boronic acid-mediated proteasome inhibition.

Hydrazide Moiety: A Versatile Conjugation Handle

The terminal hydrazide group is a powerful tool for bioconjugation, enabling the covalent attachment of the molecule to other biological entities.[4][5]

Hydrazone Ligation Chemistry:

This reaction involves the condensation of a hydrazide with an aldehyde or ketone to form a hydrazone bond (-C=N-NH-C(O)-). This ligation is highly efficient and specific under mild, aqueous conditions (typically pH 4-6), making it ideal for biological applications.[5][7]

Applications in Drug Delivery:

-

Antibody-Drug Conjugates (ADCs): The hydrazide can be used to link the boronic acid-containing molecule (the "payload") to a monoclonal antibody that targets a specific cancer cell antigen. The antibody delivers the cytotoxic payload directly to the tumor site, minimizing systemic toxicity.

-

Targeting Glycoproteins: Many cell surfaces are decorated with carbohydrates (glycans). These can be mildly oxidized with sodium periodate to generate aldehyde groups. The hydrazide moiety can then react with these aldehydes to target the molecule to specific cell types.[7]

-

Polymer-Based Nanoparticles: The molecule can be conjugated to polymers used in nanoparticle drug delivery systems, enhancing drug loading and enabling targeted release.[17]

Experimental Protocol: Hydrazone Ligation to an Aldehyde-Functionalized Protein

-

Objective: To conjugate the hydrazide-containing boronic acid to a protein that has been functionalized with an aldehyde group.

-

Materials:

-

This compound (dissolved in DMSO or DMF).

-

Aldehyde-functionalized protein (e.g., an antibody with oxidized glycans).

-

Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

-

-

Procedure:

-

Dissolve the aldehyde-functionalized protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

Remove the excess, unconjugated small molecule using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterize the resulting conjugate using SDS-PAGE (to observe the increase in molecular weight) and UV-Vis spectroscopy or Mass Spectrometry to determine the drug-to-antibody ratio (DAR).

-

Conclusion and Future Directions

This compound is more than a single molecule; it is a strategic platform. The combination of a proven therapeutic warhead (boronic acid) and a versatile conjugation handle (hydrazide) in one scaffold provides researchers with a powerful tool for developing next-generation therapeutics. Future work should focus on synthesizing and testing conjugates of this molecule, exploring its potential not only as a proteasome inhibitor but also in other areas where boronic acids have shown promise, such as β-lactamase inhibition and glucose sensing.[18][19] The logical design, synthesis, and application of such bifunctional molecules will continue to be a fruitful and exciting area of research in the quest for more effective and safer medicines.

References

-

Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC, PubMed Central. Available at: [Link]

-

MDPI. (2019). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. Available at: [Link]

-

MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

-

OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]

-

ACS Publications. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters. Available at: [Link]

-

NIH. (n.d.). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Available at: [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. Available at: [Link]

-

ACS Publications. (2017). Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. Chemical Research in Toxicology. Available at: [Link]

-

RSC Publishing. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. Available at: [Link]

-

Wikipedia. (n.d.). Bortezomib. Available at: [Link]

-

NIH. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Available at: [Link]

-

ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

YouTube. (2023). Bortezomib (Velcade) Mechanism of Action - Proteosome Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of medicines containing hydrazide–hydrazone moiety. Available at: [Link]

-

PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. Available at: [Link]

-

NIH. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Available at: [Link]

-

Wikipedia. (n.d.). Proteasome inhibitor. Available at: [Link]

-

ACS Publications. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]

-

RSC Publishing. (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Available at: [Link]

-

NIH. (2007). Bortezomib (Velcade™) in the Treatment of Multiple Myeloma. Available at: [Link]

-

ResearchGate. (n.d.). Boronic-acid-containing proteasome inhibitors. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Taylor & Francis Online. (2006). SYNTHESIS OF SOME PARA-FUNCTIONALIZED PHENYLBORONIC ACID DERIVATIVES. Available at: [Link]

-

Wisdomlib. (2025). Hydrazide: Significance and symbolism. Available at: [Link]

-

ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Available at: [Link]

-

Molecular Cancer Therapeutics. (n.d.). Bortezomib: Understanding the Mechanism of Action. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]

-

Boronina. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]

-

PubMed. (2007). Proteasome inhibitor, bortezomib, for myeloma and lymphoma. Available at: [Link]

-

Interchim. (n.d.). Hydrazide-Biotin. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

-

ACS Publications. (2023). α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. Available at: [Link]

-

UCI Department of Chemistry. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Available at: [Link]

Sources

- 1. Bortezomib - Wikipedia [en.wikipedia.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Buy this compound | 957034-83-2 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteasome inhibitor - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Expanding Horizons of Bifunctional Boronic Acids: From Molecular Recognition to Therapeutic Intervention

Abstract

Bifunctional boronic acids are emerging as a uniquely versatile class of molecules, transcending their traditional role as synthetic intermediates in cross-coupling reactions. Their defining characteristic—the possession of a boronic acid moiety for reversible covalent interactions alongside a second, distinct functional group—unlocks a vast design space for sophisticated applications in medicine, diagnostics, and materials science. The boronic acid's ability to form stable yet reversible cyclic esters with cis-1,2- and -1,3-diols provides a powerful handle for targeting glycans and other biological structures. When paired with functionalities such as fluorophores, therapeutic warheads, polymerizable groups, or catalytic sites, this targeting capability is transformed into a potent tool for innovation. This guide provides an in-depth exploration of the core principles governing bifunctional boronic acids and details their state-of-the-art applications. We will dissect the causality behind their design in advanced systems like Proteolysis Targeting Chimeras (PROTACs), non-enzymatic glucose sensors, and dynamic biomaterials, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Chemistry of Boronic Acids: A Tale of Two States

Boronic acids (R-B(OH)₂) are organoboron compounds distinguished by a trivalent boron atom bonded to an organic substituent and two hydroxyl groups. The key to their utility lies in the electronic nature of the boron atom. With only six valence electrons, the boron center is electron-deficient, rendering it a mild Lewis acid.[1] This Lewis acidity governs its interaction with nucleophiles, most notably the hydroxyl groups of diols present in saccharides, glycoproteins, and ribonucleosides.[2]

In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state formed by the addition of a hydroxide ion.[3] It is this tetrahedral boronate species that readily reacts with cis-diols to form a five- or six-membered cyclic ester.[4] This interaction is both specific and, crucially, reversible, with the stability of the boronate ester being highly dependent on pH, diol structure, and the electronic properties of the boronic acid's organic substituent. This dynamic covalent chemistry is the cornerstone of boronic acid applications in biological systems.

A bifunctional boronic acid integrates this diol-binding capability with a second functional domain, enabling the creation of molecules with dual, synergistic properties. This second function dictates the molecule's ultimate application, transforming it from a simple building block into a sophisticated tool.[5]

| Function 1: Boronic Acid | Function 2: Secondary Moiety | Resulting Application | Primary Mechanism |

| Diol Recognition | Fluorophore / Chromophore | Diagnostic Sensing & Imaging | Binding-induced change in photophysical properties (e.g., PET, FRET).[6][7] |

| Enzyme Inhibition | Linker + E3 Ligase Ligand | Targeted Protein Degradation (PROTACs) | Ternary complex formation leading to ubiquitination.[8][9] |

| Diol Recognition | Solid Support (e.g., Agarose) | Affinity Chromatography | Selective capture and release of glycosylated biomolecules.[10][11] |

| Diol Recognition | Polymerizable Group (e.g., Acrylamide) | Smart Hydrogels | Glucose-responsive cross-linking for insulin delivery.[2][12] |

| Lewis Acid Site | Lewis Base Site (e.g., Amine) | Bifunctional Catalysis | Cooperative activation of substrates in organic synthesis.[13] |

| Diol Recognition | Therapeutic Agent | Targeted Drug Delivery | Targeting sialic acids overexpressed on cancer cells.[3][14] |

Applications in Therapeutics and Drug Development

The unique reactivity of boronic acids has been harnessed to create novel therapeutic modalities, most notably with the FDA approval of the proteasome inhibitor Bortezomib for multiple myeloma.[15] Bifunctional designs are now pushing this frontier further.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[9] They consist of two ligands connected by a linker: one binds the POI, and the other recruits an E3 ubiquitin ligase.[9] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[16]

Bifunctional boronic acids can play a critical role in PROTAC design in two ways:

-

As the POI-binding "warhead": The boronic acid can act as a covalent inhibitor for enzymes with key serine or threonine residues in their active sites.

-

As a reversible linker component: The dynamic covalent interaction between a boronic acid and a catechol can be used to assemble PROTACs in situ. This strategy allows for the creation of "SAPTACs" (Self-Assembled Proteolysis Targeting Chimeras), where two halves of the molecule come together via boronate ester formation to create the active degrader.[8]

Protocol: General Method for Boronate Affinity Chromatography

This protocol describes a self-validating system for the separation of glycosylated proteins from non-glycosylated proteins using a commercially available boronate affinity column.

Objective: To purify glycoproteins from a mixed protein sample.

Materials:

-

Boronate Affinity Chromatography Column (e.g., Affi-Gel Boronate Gel)

-

Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

-

Elution Buffer: 0.1 M Sorbitol in 0.1 M Acetate Buffer, pH 5.0

-

Wash Buffer: Binding Buffer

-

Protein Sample (e.g., mixture of Ribonuclease A (non-glycosylated) and Ribonuclease B (glycosylated))

-

Spectrophotometer (280 nm) and fraction collector

Methodology:

-

Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer at a flow rate of 1 mL/min. Monitor the UV absorbance at 280 nm until a stable baseline is achieved.

-

Causality: The alkaline pH (8.5) of the Binding Buffer is crucial for promoting the formation of the tetrahedral boronate anion, which is the active species for binding cis-diols on the glycoproteins. [4]2. Sample Loading: Load the pre-filtered protein sample onto the column at a reduced flow rate (e.g., 0.5 mL/min) to ensure sufficient residence time for binding to occur.

-

-

Wash Step: Wash the column with 5-10 CV of Binding Buffer to remove any unbound or weakly bound proteins. Continue washing until the A280 returns to baseline. The flow-through fraction contains the non-glycosylated proteins (e.g., Ribonuclease A).

-

Self-Validation: The presence of protein in this fraction, confirmed by A280 reading or subsequent SDS-PAGE analysis, validates the selective binding of the target glycoproteins.

-

-

Elution: Elute the bound glycoproteins by applying the Elution Buffer to the column. The sorbitol, a competing diol, will displace the bound glycoproteins from the boronate resin. [10]The acidic pH (5.0) shifts the equilibrium back towards the neutral, trigonal boronic acid, further weakening the interaction and facilitating elution. [4]5. Fraction Collection: Collect fractions (e.g., 1 mL) during the elution step and monitor the A280 to identify the protein-containing fractions.

-

Analysis: Analyze the flow-through and elution fractions using SDS-PAGE or other relevant techniques to confirm the successful separation of glycosylated and non-glycosylated proteins.

-

Column Regeneration: Regenerate the column by washing with 5 CV of Binding Buffer, followed by storage in a suitable buffer (e.g., containing 0.02% sodium azide).

Advanced Applications in Bioconjugation and Materials Science

The versatility of bifunctional boronic acids extends to the creation of complex molecular architectures and responsive materials.

Sequential Bioconjugation

Different classes of boronic acids can exhibit orthogonal reactivity in metal-catalyzed cross-coupling reactions. For instance, a molecule can be designed with two different boronic acid groups, such as a 2-nitro-arylboronic acid (NAB) and an (E)-alkenylboronic acid (EAB). [5]The NAB group can be selectively coupled under nickel catalysis, leaving the EAB group untouched. Subsequently, the EAB group can be reacted under copper-catalyzed conditions. This stepwise, orthogonal reactivity allows for the precise, sequential assembly of complex bioconjugates like stapled peptides or protein-protein conjugates. [5]

Stimuli-Responsive Hydrogels

Boronic acid-containing polymers can be cross-linked via the formation of boronate esters with diol-containing polymers like polyvinyl alcohol (PVA). [12]These hydrogels are "smart" materials because the cross-links are dynamic. In the presence of glucose, the glucose molecules will compete for binding to the boronic acid moieties, displacing the PVA cross-links and causing the hydrogel to swell or dissolve. This property is being extensively explored for creating self-regulating insulin delivery systems, where the hydrogel matrix releases encapsulated insulin in response to high glucose levels. [2][17]

Conclusion

Bifunctional boronic acids represent a powerful platform in chemical biology and materials science, predicated on the elegant and reversible chemistry of the boronate ester bond. The ability to pair this specific diol-recognition module with a second functional group provides a rational design strategy for tackling complex challenges. From degrading disease-causing proteins and continuously monitoring metabolites to assembling complex biomolecules and creating smart materials, the applications are both diverse and impactful. As our understanding of their reactivity deepens and synthetic methodologies become more sophisticated, bifunctional boronic acids are poised to become indispensable tools for the next generation of scientists and drug developers.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

-

Zhang, Z., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health (NIH). [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Rachamalla, H. K., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]

-

Tripathi, R., et al. (2016). Biological and Medicinal Applications of Boronic Acids. ResearchGate. [Link]

-

Karaca, G., & Anslyn, E. V. (2022). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

-

Hall, D. G. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

-

Adachi, S., et al. (2013). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. ACS Publications. [Link]

-

Gorgani, N. N., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

-

Diaz, J. A., et al. (2020). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. ACS Publications. [Link]

-

Zheng, M., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

-

Bull, F., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. [Link]

-

Liu, X. C. (2006). Boronic acids as ligands for affinity chromatography. PubMed. [Link]

-

Scott, D. E., et al. (2022). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv. [Link]

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

-

Chatterton, N., et al. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

-

Kraskolski, M., et al. (2021). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]

-

Sun, X., et al. (2020). Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies. PMC - NIH. [Link]

-

Wang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]

-

Ribeiro, J. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Organic & Biomolecular Chemistry. [Link]

-

Kraskolski, M., et al. (2021). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]

-

Liu, X. C. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]

-

Bull, S. D., et al. (2012). Boronic acid building blocks: tools for sensing and separation. RSC Publishing. [Link]

-

Kelly, B., et al. (2018). Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. National Institutes of Health (NIH). [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. [Link]

-

Ma, Z., & Li, Y. (2000). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]

-

Kong, Y., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. [Link]

-

Cordes, D. B., et al. (2009). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. National Institutes of Health (NIH). [Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. [Link]

-

Hurlbert, R. (n.d.). Affi-Gel® Boronate Affinity Gel to Separate Ribonucleotides, Ribonucleosides, Sugars, Catecholamines, and Coenzymes. Bio-Rad. [Link]

-

Centre of Targeted Protein Degradation (University of Dundee) & Boehringer-Ingelheim. (2021). Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. [Link]

-

Malou, F., et al. (2021). Theranostics in Boron Neutron Capture Therapy. MDPI. [Link]

-

Sun, X., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

-

Winblad, B. (2024). Insights into the use of PROTACs in Alzheimer's disease. VJDementia. [Link]

-

Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]

-

Miller, M. K., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. PubMed. [Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Biomedical applications of boronic acid polymers. ResearchGate. [Link]

-

van der Vlag, R., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. ACS Publications. [Link]

-

Martin, C., et al. (2021). Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junction. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. Boronic Acid Pairs for Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

Methodological & Application

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid Suzuki coupling protocol

Application Notes & Protocols for Researchers

Topic: Suzuki-Miyaura Coupling of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid: A Detailed Protocol

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using this compound. This reagent is of significant interest in medicinal chemistry and bioconjugation, serving as a valuable linker to introduce a reactive hydrazide moiety onto aryl scaffolds. The protocol addresses the unique challenges presented by the hydrazinyl functional group, which can potentially interact with the palladium catalyst. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide a thorough troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.

Reagent Profile: this compound

This specialized boronic acid derivative serves as a bifunctional molecule. The arylboronic acid group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a stable carbon-carbon bond.[1] The terminal hydrazinyl group provides a nucleophilic site for subsequent conjugation reactions, such as the formation of hydrazones with aldehydes or ketones, making it an invaluable tool for linking molecules.[2]

Chemical Structure & Properties:

| Property | Value |

| Chemical Formula | C₉H₁₃BN₂O₃ |

| Molecular Weight | ~208.02 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Key Features | Contains both a boronic acid for C-C coupling and a hydrazinyl group for conjugation.[2] |

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent hydrolysis of the boronic acid.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling.[2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of C(sp²)-C(sp²) bonds between an organoboron species and an organohalide.[1][3] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X, e.g., an aryl bromide), forming a Pd(II) intermediate.[3][5] This is often the rate-determining step of the reaction.[4]

-

Transmetalation: This step requires a base. The base activates the boronic acid (R²-B(OH)₂) by converting it into a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[6][7][8] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. The exact mechanism of transmetalation is complex and still a subject of detailed study.[1]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3]

Critical Parameters for Coupling with this compound

The presence of the hydrazinyl (-NHNH₂) group necessitates careful selection of reaction conditions to avoid side reactions and catalyst inhibition.

-

Palladium Catalyst and Ligand Selection:

-

Rationale: The choice of catalyst and ligand system dictates the reaction's efficiency and scope. For substrates that are not sterically hindered and are electronically neutral, standard catalysts are often sufficient.

-

Recommendation: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for this substrate. It is a pre-formed, active Pd(0) catalyst that works well for a variety of aryl bromides and iodides.[9] Alternatively, a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) can be used. For more challenging coupling partners (e.g., aryl chlorides or sterically hindered substrates), more electron-rich and bulky phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands, may be required to enhance the rate of oxidative addition.[5]

-

-

Base Selection:

-

Rationale: The base is crucial for activating the boronic acid for transmetalation.[6][7] However, a strongly nucleophilic or overly harsh base could potentially react with the hydrazide moiety or promote undesired side reactions.

-

Recommendation: An inorganic carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended.[5] These bases are strong enough to facilitate boronate formation but are generally compatible with a wide range of functional groups. Potassium phosphate (K₃PO₄) is another excellent option, often used in more challenging couplings.[5] We recommend starting with K₂CO₃ due to its moderate basicity and good solubility in aqueous/organic solvent mixtures.

-

-

Solvent System:

-

Rationale: The solvent must dissolve all reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).

-

Recommendation: A mixture of an ethereal solvent and water is standard. A 3:1 or 4:1 mixture of 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water is highly effective. The water is essential for dissolving the base and facilitating the formation of the active boronate species.

-

Detailed Experimental Protocol

This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Materials:

-

This compound (1.0 equiv)

-

Aryl Halide (e.g., Aryl Bromide) (1.0-1.2 equiv)

-

Pd(PPh₃)₄ (0.02-0.05 equiv, 2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane (Anhydrous/Degassed)

-

Deionized Water (Degassed)

-

Ethyl Acetate (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stir bar, inert gas (N₂ or Ar) supply

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, potassium carbonate, and Pd(PPh₃)₄.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water (e.g., for a 1 mmol scale reaction, use 8 mL of dioxane and 2 mL of water).

-

Degassing: It is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling.[10] Bubble the inert gas through the reaction mixture for 10-15 minutes.

-

Reaction: Attach a condenser to the flask and heat the mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting starting material indicates completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Poor solubility of reagents. | 1. Ensure thorough degassing of solvents and the reaction mixture. Use fresh catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Try a different solvent system (e.g., DME/water, Toluene/water) or increase the reaction temperature slightly. |

| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen at the start of the reaction. | Ensure the system is properly degassed.[10] If using a Pd(II) precatalyst, ensure conditions are sufficient to reduce it to Pd(0) in situ. |

| Protodeboronation | The boronic acid group is replaced by hydrogen. This can be caused by excessive heat, prolonged reaction times, or a strongly basic aqueous environment. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively high temperatures. Consider using a milder base if this is a persistent issue. |

| Complex Mixture of Products | Potential side reactions involving the hydrazinyl group. | Ensure a non-nucleophilic base (like K₂CO₃) is used. Protect the hydrazinyl group as a Boc-hydrazide if incompatibility is suspected, although this adds extra synthetic steps. |

References

- Smolecule. (2023, August 16). This compound.

- Myers, A. The Suzuki Reaction. Chem 115.

- Cano, R., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.

- Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.

- Wikipedia. Suzuki reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Barder, T. E., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 957034-83-2 [smolecule.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols: (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid as a Linker for Antibody-Drug Conjugates

Introduction: A Dual-Functionality Linker for Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release at the tumor site.[2] This application note details the use of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid, a novel linker that offers a unique combination of functionalities for advanced ADC design.

This bifunctional linker possesses both a hydrazinyl group for covalent attachment to payloads and a boronic acid moiety.[3] The hydrazinyl group can react with carbonyl compounds to form hydrazones, a well-established linkage in ADC technology known for its pH-sensitive cleavage in the acidic environment of endosomes and lysosomes.[] Simultaneously, the boronic acid group can reversibly interact with diols present on the antibody surface or be exploited for other conjugation strategies, offering potential for site-specific attachment and innovative release mechanisms.[3]

Chemical Properties and Synthesis Overview

This compound is a derivative of phenylboronic acid containing a hydrazinyl moiety.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₃BN₂O₃ | [3] |

| Molecular Weight | ~208.02 g/mol | Calculated |

Several synthetic routes for phenylboronic acids and their derivatives have been reported, often involving the reaction of a Grignard reagent with a borate ester followed by hydrolysis.[5][6] Specific methods for synthesizing this compound include reacting phenylboronic acid with hydrazine derivatives under acidic conditions or using hydrazine hydrate on a ketone precursor followed by boron complexation.[3]

Mechanism of Action in ADC Linkage

The utility of this compound as an ADC linker stems from its two reactive functional groups, enabling a two-step conjugation process.

1. Payload Attachment via Hydrazone Bond Formation: The hydrazinyl group of the linker reacts with a carbonyl group (aldehyde or ketone) on the cytotoxic payload to form a pH-sensitive hydrazone bond.[7] This bond is relatively stable at the physiological pH of blood (~7.4) but is readily hydrolyzed in the acidic environment of tumor cell endosomes and lysosomes (pH 4.5-6.5), ensuring targeted release of the drug.[]

2. Antibody Conjugation: The boronic acid moiety offers several possibilities for antibody conjugation:

-

Reversible Diol Binding: Boronic acids can form reversible covalent bonds with cis-diols, which can be found on glycosylated regions of antibodies. This interaction can be exploited for a targeted, albeit reversible, attachment strategy.

-

Stable Bond Formation: More commonly, the boronic acid can be activated or used in conjunction with other reactive groups to form stable, covalent linkages to the antibody. This can involve reactions with amine groups on lysine residues or thiol groups on cysteine residues.[3]

Protocols for ADC Synthesis and Characterization

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound as the linker. Optimization will be required for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Protocol 1: Preparation of Linker-Payload Conjugate

Objective: To conjugate the this compound linker to a carbonyl-containing cytotoxic payload.

Materials:

-

This compound

-

Carbonyl-containing cytotoxic payload (e.g., a derivative of doxorubicin, auristatin)

-

Anhydrous dimethylformamide (DMF) or other suitable organic solvent

-

Glacial acetic acid (catalyst)

-

Reaction vessel

-

Stirring apparatus

-

High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Dissolve the carbonyl-containing payload in anhydrous DMF.

-

Add a 1.1 to 1.5 molar excess of this compound to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by HPLC.

-

Upon completion, purify the linker-payload conjugate by preparative HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Antibody Conjugation

Objective: To conjugate the linker-payload construct to the monoclonal antibody. This protocol describes a common method involving the modification of lysine residues.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Linker-payload conjugate from Protocol 1

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMF

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Activate the boronic acid of the linker-payload conjugate by reacting it with NHS and EDC in anhydrous DMF to form an NHS ester.

-

Exchange the buffer of the monoclonal antibody to a conjugation buffer (e.g., PBS, pH 8.0-8.5) using a desalting column.

-

Slowly add the activated linker-payload conjugate (dissolved in a small amount of DMF) to the antibody solution with gentle stirring. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized.

-

Incubate the reaction mixture at 4°C for 2-4 hours, or at room temperature for 1-2 hours.

-

Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

-

Purify the resulting ADC from unconjugated linker-payload and other reagents using SEC.

-

Concentrate the purified ADC and store it under appropriate conditions.

Protocol 3: ADC Characterization

Objective: To determine the key quality attributes of the purified ADC, including drug-to-antibody ratio (DAR), purity, and in vitro potency.

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Method: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR. The number and distribution of conjugated drugs affect the hydrophobicity of the ADC, allowing for the separation of species with different DARs.

-

Procedure:

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient.

-

The resulting chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).

-

Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.

-

2. Purity and Aggregation Analysis:

-

Method: Size-Exclusion Chromatography (SEC) is used to assess the purity and determine the extent of aggregation.

-

Procedure:

-

Inject the ADC onto an SEC column.

-

Elute with a suitable mobile phase.

-

The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.

-

Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

-

3. In Vitro Cytotoxicity Assay:

-

Method: A cell-based assay is performed to evaluate the potency of the ADC against a target antigen-expressing cancer cell line.

-

Procedure:

-

Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

-

Incubate for a defined period (e.g., 72-96 hours).

-

Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to determine the potency of the ADC.

-

Expected Results and Troubleshooting

Table 2: Typical ADC Characteristics

| Parameter | Expected Result | Potential Issues & Troubleshooting |

| Average DAR | 2 - 4 | Low DAR: Inefficient conjugation. Increase the molar ratio of linker-payload to antibody, optimize pH, or extend reaction time. High DAR: May lead to aggregation and poor pharmacokinetics.[] Decrease the molar ratio of linker-payload. |

| Purity (Monomer %) | > 95% | High Aggregate %: Hydrophobic interactions between payloads.[] Optimize conjugation conditions (e.g., lower DAR), use a more hydrophilic linker variant, or refine the purification process. |

| In Vitro Potency (IC50) | Significantly lower than unconjugated antibody; comparable to or slightly higher than free payload. | Low Potency: Inefficient payload release or loss of antibody binding affinity. Confirm hydrazone bond lability at acidic pH. Assess antigen binding by ELISA or flow cytometry. |

Advantages and Considerations

The use of this compound as an ADC linker offers several advantages:

-

Dual Functionality: The presence of two distinct reactive groups allows for a modular and flexible approach to ADC synthesis.

-

pH-Sensitive Payload Release: The hydrazone linkage provides a well-established mechanism for targeted drug release in the acidic tumor microenvironment.[]

-

Potential for Site-Specific Conjugation: The boronic acid moiety opens up possibilities for more controlled and site-specific antibody conjugation, potentially leading to more homogeneous ADCs with improved therapeutic properties.[9]

Considerations:

-

Hydrazone Stability: While generally stable at neutral pH, the stability of the hydrazone bond can be influenced by the specific carbonyl compound on the payload and the local microenvironment.[10] Stability in plasma should be carefully evaluated.[11]

-

Boronic Acid Reactivity: The reactivity of the boronic acid can be influenced by pH and the presence of competing diols. Conjugation conditions must be carefully optimized.

-

Hydrophobicity: The addition of the linker and a hydrophobic payload can increase the overall hydrophobicity of the ADC, potentially leading to aggregation.[] The use of hydrophilic linkers or modifications may be necessary.

Conclusion

This compound is a promising bifunctional linker for the development of next-generation ADCs. Its ability to form a pH-sensitive hydrazone bond with the payload and its potential for versatile antibody conjugation strategies make it a valuable tool for researchers in the field of targeted drug delivery. The protocols and considerations outlined in this application note provide a foundation for the successful implementation of this linker in ADC research and development.

References

- McCombs, J. R., & Owen, S. C. (2015).

- Gregory, G. P., et al. (2021). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 50(3), 1684-1701.

- Di-Marco, A., et al. (2020). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery.

-

AxisPharm. (2024, June 6). Advances in ADC Linker Research. Retrieved from [Link]

- Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

- Google Patents. Process for the preparation of substituted phenylboronic acids.

- Gao, Y., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 12(1), 14-31.

-

NJ Bio, Inc. Linkers for ADCs. Retrieved from [Link]

- Zhang, Z., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of chemical research, 52(10), 2869–2880.

- Gregory, G. P., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates.

- McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS journal, 17(2), 339–351.

- Bane, S. L., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. Journal of the American Chemical Society, 141(19), 7727–7731.

- Piras, M., et al. (2020). The B & B approach: Ball-milling conjugation of dextran with phenylboronic acid (PBA)-functionalized BODIPY. Beilstein Journal of Organic Chemistry, 16, 2226–2233.

-

ResearchGate. Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the.... Retrieved from [Link]

- Gregory, G. P., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates.

- Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 11(48), 12945–12964.

- Henriques, V. G., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3323–3345.

- Gillingham, D., & Waske, P. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie (International ed. in English), 49(43), 7858–7871.

-

ResearchGate. One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies. Retrieved from [Link]

- Bane, S. L., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 141(19), 7727–7731.

-

ResearchGate. Investigation of the stability of aromatic hydrazones in plasma and related biological material. Retrieved from [Link]

-

MDPI. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Retrieved from [Link]

-

ResearchGate. Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Retrieved from [Link]

- Panowski, S., et al. (2014).

-

ResearchGate. Antibody immobilization via boronic acids on zwitterionic polymer.... Retrieved from [Link]

-

ResearchGate. Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. Retrieved from [Link]

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719–7722.

-

ResearchGate. Structures of novel linker-payload attachments. (A) Structures of.... Retrieved from [Link]

- Bane, S. L., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 141(19), 7727–7731.

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

ResearchGate. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Retrieved from [Link]

- Lo, S.-L., & Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. Angewandte Chemie (International ed. in English), 55(31), 8847–8850.

- Piras, M., et al. (2020). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 18(38), 7543–7551.

- Kolodych, S., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.

- Jones, M. W., & Kersey, F. R. (2009). Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society, 131(43), 15587–15589.

- Google Patents. Process for producing phenylboronic acids and triphenylboroxines.

- Kim, H. G., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells.

-

ResearchGate. New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 957034-83-2 [smolecule.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 7. njbio.com [njbio.com]

- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

protocol for labeling glycoproteins with (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

An Application Guide to the Site-Specific Labeling of Glycoproteins with a Boronic Acid Functional Handle

Introduction: Bridging Glycobiology and Functional Proteomics

The study of glycoproteins, proteins post-translationally modified with oligosaccharide chains (glycans), is fundamental to understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1] The ability to specifically label these glycoproteins is a cornerstone of modern proteomics, enabling researchers to track, immobilize, and functionally probe these complex biomolecules. While various labeling methods exist, including lectin affinity and metabolic engineering, direct chemical conjugation offers a robust and versatile approach for introducing specific functionalities.[2][3][4]

This application note provides a detailed protocol for the covalent labeling of glycoproteins using a unique hetero-bifunctional reagent, (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid . This strategy transforms the glycan moieties of a protein into platforms for boronic acid-mediated interactions. The protocol is built on a well-established two-stage chemical process:

-

Mild Glycan Oxidation: The cis-diol groups present in glycan residues, particularly on terminal sialic acids, are gently oxidized using sodium meta-periodate to generate reactive aldehyde functionalities.[5][6][7] This step is critical for creating a unique chemical target on the glycoprotein that is typically absent elsewhere on the protein backbone, ensuring site-specificity.

-

Hydrazone Ligation: The hydrazide moiety of the labeling reagent covalently reacts with the newly formed aldehydes to form a stable hydrazone bond.[8][9] This reaction, significantly accelerated by an aniline catalyst at neutral pH, ensures high efficiency and preserves the structural integrity of the protein.[5]

Upon completion, the glycoprotein is functionalized with accessible phenylboronic acid groups, which can engage in reversible covalent interactions with cis-diol-containing molecules.[1][10][11] This opens a vast landscape of applications, including targeted immobilization, biosensor development, and the assembly of complex biomolecular architectures.

Reaction Mechanism

The overall labeling strategy proceeds in two distinct chemical steps. First, the vicinal diols of a terminal glycan residue are oxidized to create aldehydes. Second, the hydrazide group of the boronic acid reagent forms a stable hydrazone linkage with the aldehyde-modified glycoprotein.

Caption: Chemical pathway for glycoprotein labeling.

Materials and Reagents

Equipment

-

UV-Vis Spectrophotometer

-

pH meter

-

Stir plate and stir bars

-

Dialysis tubing (e.g., 10 kDa MWCO) or desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Gel filtration/size-exclusion chromatography (SEC) system (for purification)

-

Standard laboratory glassware and plasticware

-

-20°C and 4°C storage

Reagents and Buffers

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Aniline (distill before use for best results)

-

Glycerol or Ethylene Glycol (for quenching)

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Phosphate Buffered Saline (PBS) (1X, pH 7.4)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water (ddH₂O)

Experimental Protocols

This protocol is divided into three main parts: oxidation of the glycoprotein, covalent labeling, and purification of the final conjugate.

Part A: Mild Oxidation of Glycoprotein

This step selectively generates aldehyde groups on the carbohydrate chains of the glycoprotein. The reaction is performed at a slightly acidic pH to ensure the stability of the periodate and control the reaction.[7]

-

Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-5 mg/mL. Keep the solution on ice.

-

Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in ice-cold 0.1 M Sodium Acetate Buffer (pH 5.5).

-

Initiate Oxidation: Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-2 mM (a 10 to 20-fold molar excess over the glycoprotein).

-

Incubation: Incubate the reaction mixture for 30 minutes in the dark (wrap the tube in foil) at 4°C with gentle stirring. Causality Note: Performing the reaction on ice and in the dark minimizes non-specific oxidation of amino acid residues like methionine, tryptophan, and cysteine.

-

Quenching: Stop the reaction by adding glycerol to a final concentration of 100 mM. Incubate for 10-15 minutes at 4°C. The glycerol will consume any excess periodate.

-

Removal of Reagents: Immediately remove the excess periodate and byproducts. This is a critical step.

-

Recommended: Use a desalting column equilibrated with 1X PBS (pH 7.4).

-

Alternative: Dialyze the sample extensively against 1X PBS (pH 7.4) at 4°C (3 buffer changes over 6-8 hours). The buffer is changed to PBS to prepare for the next step which runs optimally at a neutral pH.

-

Part B: Labeling with Boronic Acid Reagent

This step involves the aniline-catalyzed formation of a stable hydrazone bond between the oxidized glycoprotein and the hydrazide linker. Aniline catalysis dramatically increases the reaction rate at neutral pH, which is crucial for maintaining protein stability and achieving high labeling efficiency.[5][6]

-

Prepare Labeling Reagent Stock: Dissolve this compound in anhydrous DMSO to create a 50 mM stock solution.

-

Prepare Aniline Catalyst: Prepare a 100 mM aniline stock solution in 1X PBS (pH 7.4).

-

Set up Labeling Reaction: To the solution of oxidized glycoprotein from Part A, add the boronic acid reagent stock to achieve a final concentration of 2-5 mM (a 50 to 100-fold molar excess).

-

Add Catalyst: Add the aniline stock solution to a final concentration of 10 mM.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

-

Expert Insight: While longer incubation times may increase labeling, they also increase the risk of protein degradation or aggregation. Monitor the reaction if possible. For sensitive proteins, the reaction can be performed at 4°C for 12-18 hours.

-

Part C: Purification of Labeled Glycoprotein

Purification is essential to remove unreacted boronic acid reagent and aniline, which could interfere with downstream applications.

-

Primary Purification (Dialysis/Desalting): Remove the bulk of the unreacted small molecules by either extensive dialysis against 1X PBS (pH 7.4) at 4°C or by passing the solution through a desalting column.

-

Secondary Purification (Size-Exclusion Chromatography): For the highest purity, perform size-exclusion chromatography (SEC).

-

Equilibrate the SEC column (e.g., Superdex 200 or similar) with 1X PBS (pH 7.4).

-

Load the sample and collect fractions corresponding to the high molecular weight glycoprotein peak, which will be well-separated from the low molecular weight contaminants.

-

Monitor the elution profile at 280 nm (for protein) and ~260 nm (where the phenylboronic acid has some absorbance) to confirm separation.

-

Validation and Characterization

Confirming the success of the labeling reaction is a self-validating step that ensures the reliability of your results.

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to analyze the mass of the labeled glycoprotein. A successful reaction will result in a mass increase corresponding to the molecular weight of the attached label (approx. 207 Da for each label added).

-

SDS-PAGE Analysis: Run samples of the unlabeled, oxidized, and final labeled glycoprotein on an SDS-PAGE gel. While a significant band shift is unlikely, this will confirm the integrity of the protein and rule out significant aggregation or degradation.

-

Functional Boronic Acid Assay: To confirm the functionality of the attached boronic acid, perform a capture assay.

-

Pack a small column with diol-containing beads (e.g., Sepharose).

-

Equilibrate with a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Note: Boronic acid-diol interactions are stronger at slightly basic pH.

-

Load the labeled glycoprotein. Wash with several column volumes of binding buffer.

-

Elute the bound glycoprotein with a low pH buffer (e.g., 50 mM Sodium Acetate, pH 5.0) or a buffer containing a competing sugar like 200 mM sorbitol.

-

Analyze the flow-through, wash, and elution fractions by SDS-PAGE to confirm specific binding and release.

-

Quantitative Protocol Summary

| Parameter | Recommended Value | Rationale |

| Oxidation | ||

| Glycoprotein Conc. | 2-5 mg/mL | Balances reaction efficiency with protein solubility. |

| Periodate Conc. | 1-2 mM | Sufficient for oxidizing accessible glycans without excessive protein damage. |

| Reaction pH | 5.5 | Optimal for periodate stability and selective oxidation.[7] |

| Reaction Time/Temp | 30 min / 4°C | Minimizes side reactions with sensitive amino acids. |

| Labeling | ||

| Boronic Acid Reagent | 2-5 mM (50-100x molar excess) | Drives the reaction equilibrium towards product formation. |

| Aniline Catalyst | 10 mM | Dramatically accelerates hydrazone formation at neutral pH.[5] |

| Reaction pH | 7.4 | Maintains protein stability and is optimal for aniline catalysis. |

| Reaction Time/Temp | 2-4 hours / Room Temp | Efficient ligation without prolonged exposure to reagents. |

Overall Experimental Workflow

Caption: Step-by-step workflow for glycoprotein labeling.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | Inefficient oxidation. | Ensure periodate solution is freshly made. Confirm pH of the acetate buffer is 5.5. |

| Degradation of hydrazide reagent. | Use anhydrous DMSO for stock solution; store desiccated at -20°C. | |

| Aniline catalyst was omitted or inactive. | Ensure aniline was added. Use freshly distilled aniline for best results. | |

| Protein Precipitation | Protein instability at reaction pH. | Confirm final pH of all buffers. Reduce incubation times or temperatures. |

| High concentration of organic solvent (DMSO). | Ensure the final DMSO concentration does not exceed 5-10% (v/v). | |

| Aggregation due to labeling. | Add a non-ionic detergent (e.g., 0.01% Tween-20) or optimize protein concentration. | |

| Poor Recovery After Purification | Non-specific binding to columns. | Pre-treat SEC or desalting columns with a BSA solution to block non-specific sites. |

| Protein instability. | Perform all purification steps at 4°C. |

References

-

A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). National Institutes of Health. [Link]

-

Glycan labeling strategies and their use in identification and quantification. (2011). National Institutes of Health. [Link]

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. [Link]

-

(PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). ResearchGate. [Link]